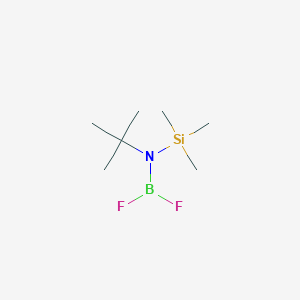
N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a boron-nitrogen bond and the presence of both fluorine and silicon atoms. These features make it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- typically involves the reaction of boron-containing compounds with amines and silylating agents. One common method includes the reaction of a boronic ester with a trimethylsilyl amine under controlled conditions. Industrial production methods may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- involves its interaction with molecular targets through its boron-nitrogen bond. This interaction can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The presence of fluorine and silicon atoms also contributes to its reactivity and stability.
Comparison with Similar Compounds
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- can be compared with other similar compounds such as:
Boranamine, N-(1,1-dimethylethyl)-1,1-diethyl-: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Boranamine, 1-chloro-N,1-bis(1,1-dimethylethyl)-N-(trimethylsilyl)-:
The uniqueness of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- lies in its combination of boron, nitrogen, fluorine, and silicon atoms, which provide it with distinct chemical and physical properties.
Properties
CAS No. |
100103-30-8 |
|---|---|
Molecular Formula |
C7H18BF2NSi |
Molecular Weight |
193.12 g/mol |
IUPAC Name |
N-difluoroboranyl-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C7H18BF2NSi/c1-7(2,3)11(8(9)10)12(4,5)6/h1-6H3 |
InChI Key |
ANUWFKNJPDQJKF-UHFFFAOYSA-N |
Canonical SMILES |
B(N(C(C)(C)C)[Si](C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















